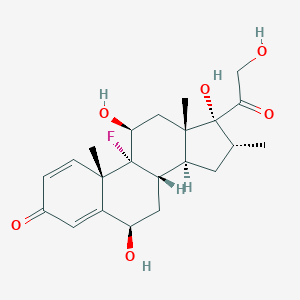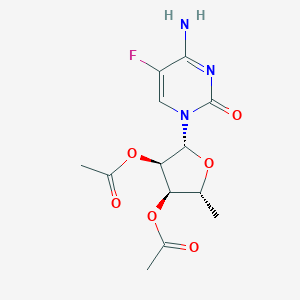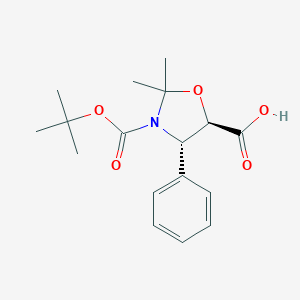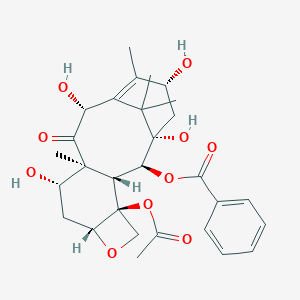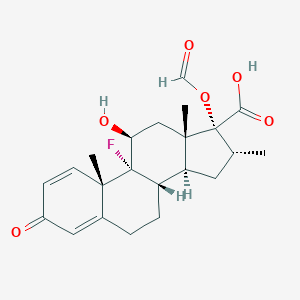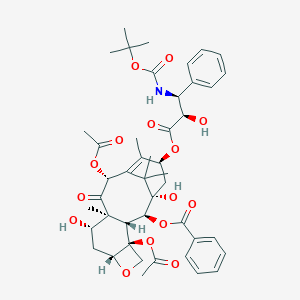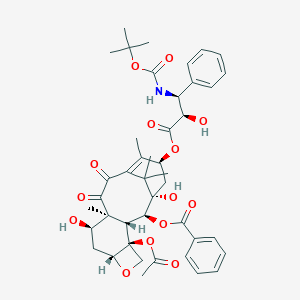
7-EPI-10-OXO-DOCETAXEL
Overview
Description
Docetaxel impurity is a byproduct or degradation product that can be found in docetaxel formulations. Docetaxel is a semi-synthetic chemotherapeutic agent derived from the European yew tree. It is widely used in the treatment of various cancers, including breast, lung, prostate, and gastric cancers. The presence of impurities in docetaxel formulations can affect the drug’s efficacy and safety, making it crucial to identify and control these impurities during the manufacturing process .
Mechanism of Action
Target of Action
7-EPI-10-OXO-DOCETAXEL, also known as “4-epi-6-Oxodocetaxel” or “Docetaxel impurity D”, primarily targets microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound interacts with its target by binding to microtubules . This binding is reversible and occurs with high affinity in a 1:1 stoichiometric ratio . The compound prevents cell division and promotes cell death by inhibiting microtubule depolymerization . This means it prevents the breakdown of microtubules, thus disrupting the normal cell cycle and preventing the cells from dividing .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitotic phase where the cell divides . By binding to microtubules and preventing their depolymerization, the compound disrupts the formation of the mitotic spindle, an essential apparatus for chromosome segregation during cell division . This disruption prevents the cell from completing mitosis, leading to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
It is known that the compound is detected by high-performance liquid chromatography (hplc) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of cell division, leading to cell death . In vitro studies have shown that the compound has comparable anticancer effects to docetaxel . Its in vivo antitumor effectiveness was found to be inferior to that of docetaxel .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a major impurity in docetaxel The exact enzymes, proteins, and other biomolecules that 7-EPI-10-OXO-DOCETAXEL interacts with are not yet fully known
Cellular Effects
The cellular effects of this compound have been studied in vitro in CT26 cells . The in vitro anti-cancer effect of this compound was found to be comparable to that of docetaxel . The in vivo antitumor effectiveness of this compound was inferior to that of docetaxel .
Molecular Mechanism
It is known that this compound is a major impurity in docetaxel
Temporal Effects in Laboratory Settings
It is known that this compound is a major impurity in docetaxel
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, in a study using a B16F10 experimental metastasis model, it was found that this compound did not elicit any acute toxic effects both as active pharmaceutical ingredients, and as a component of formulations .
Metabolic Pathways
It is known that this compound is a major impurity in docetaxel
Transport and Distribution
It is known that this compound is a major impurity in docetaxel
Subcellular Localization
It is known that this compound is a major impurity in docetaxel
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of docetaxel impurity involves several steps, starting from the extraction of the precursor compound from the yew tree. The precursor undergoes various chemical reactions, including esterification, oxidation, and acylation, to form docetaxel. During these reactions, impurities can form due to incomplete reactions, side reactions, or degradation of the intermediate compounds .
Industrial Production Methods
In industrial production, docetaxel is synthesized using a semi-synthetic process. The precursor compound, 10-deacetylbaccatin III, is extracted from the needles of the European yew tree. This compound is then chemically modified through a series of reactions, including esterification with oxalyl chloride and acylation with tert-butyl carbamate, to produce docetaxel. Impurities can arise at various stages of this process, necessitating stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Docetaxel impurity can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized impurities.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced impurities.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted impurities.
Common Reagents and Conditions
Common reagents used in the synthesis and analysis of docetaxel impurity include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of docetaxel. These impurities can affect the stability and efficacy of the final drug product .
Scientific Research Applications
Docetaxel impurity has several scientific research applications, including:
Chemistry: Used as a reference standard for the identification and quantification of impurities in docetaxel formulations.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its impact on the safety and efficacy of docetaxel-based chemotherapy treatments.
Industry: Used in the development and validation of analytical methods for quality control of docetaxel formulations
Comparison with Similar Compounds
Similar Compounds
Similar compounds to docetaxel impurity include:
Paclitaxel impurity: Another taxane-based chemotherapeutic agent with similar impurities.
Cabazitaxel impurity: A semi-synthetic derivative of docetaxel with its own set of impurities.
Uniqueness
Docetaxel impurity is unique due to its specific chemical structure and the conditions under which it forms. Unlike paclitaxel and cabazitaxel impurities, docetaxel impurity arises from the specific synthetic routes and reaction conditions used in the production of docetaxel. This uniqueness necessitates tailored analytical methods for its identification and quantification .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLQDWANVNOXBK-JSBGVCCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167472 | |
| Record name | 4-epi-6-Oxodocetaxel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
805.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162784-72-7 | |
| Record name | 4-epi-6-Oxodocetaxel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162784727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-epi-6-Oxodocetaxel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPI-6-OXODOCETAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23YRN771SO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


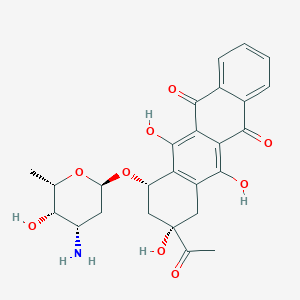
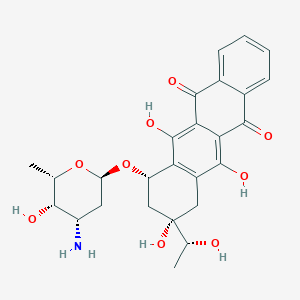
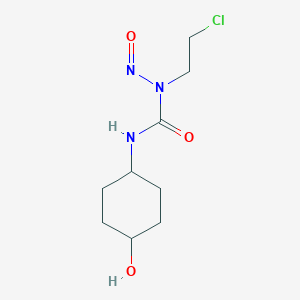
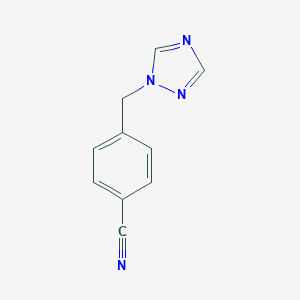

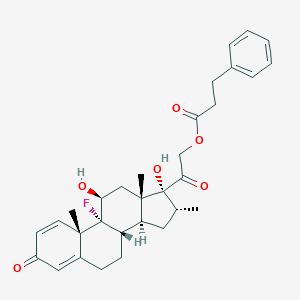

![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)
